D-7-Azatryptophan
Overview
Description
D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan which together with L-tryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans .
Synthesis Analysis
7-Azatryptophan is an unnatural α-amino acid with potent fluorescent activity. It is used as a vehicle for probing the structure and dynamics of proteins and peptides. Diastereoselective alkylation, diastereoselective protonation, and enzymatic resolution have been tested for preparing enantiomerically pure 7-azatryptophan .
Molecular Structure Analysis
The molecular formula of D-7-Azatryptophan is C10H11N3O2 . The molecular weight is 205.2 . The structure contains an indole functional group .
Chemical Reactions Analysis
D-7-Azatryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans . It inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in Anabaena sp .
Physical And Chemical Properties Analysis
D-7-Azatryptophan has a molecular weight of 205.2 . It has a melting point of 262-264 °C . The extinction coefficient is EmM = 1.205 (310 nm), 5.080 (280 nm) . It has fluorescent properties with an excitation wavelength of 310 nm and an emission wavelength of 402 nm .
Scientific Research Applications
Photophysical Probe in Peptide Synthesis : D-7-Azatryptophan serves as an alternative to tryptophan as a photophysical probe. It has unique spectral characteristics that make it distinguishable from tryptophan, useful in the study of protein structure and dynamics. It has been incorporated into synthetic peptides, showing potential as a competitive inhibitor of certain enzymes (Rich et al., 1993).
Noninvasive In Situ Probe of Protein Structure : As a noninvasive in situ probe, D-7-Azatryptophan provides an advantage in studying protein structure and dynamics. Its single-exponential fluorescence decay in aqueous solutions and sensitivity to environmental changes make it a unique probe with potential for widespread use (Négrerie et al., 1990).
Synthesis of Enantiomers : The synthesis of enantiomerically pure D-7-Azatryptophan has been achieved through diastereoselective alkylation and enzymatic resolution. This process is important for its use in probing the structure and dynamics of proteins and peptides (Lecointe et al., 1998).
Fluorescence Emission in Membrane Mimetic Model Systems : The fluorescence emission behavior of D-7-Azatryptophan in reverse micellar environments has been reported, indicating its suitability as a probe for water-restricted environments, potentially applicable to biomembrane interfacial regions (Guharay & Sengupta, 1996).
Probing Small Molecule-Protein Interactions : D-7-Azatryptophan has been used to investigate the interactions between small molecules and proteins, as demonstrated in the study of the complex between avidin and biotinylated D-7-Azatryptophan (Rich et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428421 | |
Record name | D-7-Azatryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-7-Azatryptophan | |
CAS RN |
134235-82-8 | |
Record name | 7-Aza-D-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-7-Azatryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AZA-D-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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